2-N,5-dimethylpyridine-2,3-diamine

Description

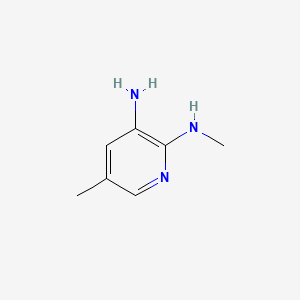

Structure

2D Structure

Properties

IUPAC Name |

2-N,5-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJPVEHDCSHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299749 | |

| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-13-9 | |

| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Isomeric Considerations of Substituted Pyridine Diamines

IUPAC Nomenclature Challenges and Ambiguities for Pyridine (B92270) Diamines

The IUPAC name for the specific compound of interest is N2,5-dimethylpyridine-2,3-diamine . This name is derived by identifying the parent structure as pyridine-2,3-diamine. The "N" locant indicates that the methyl groups are attached to the nitrogen atoms of the amino groups, and the numbers specify which nitrogen and which carbon of the pyridine ring the substituents are attached to. Specifically, one methyl group is on the nitrogen at position 2 (N2), and the other methyl group is on the carbon at position 5 of the pyridine ring.

Challenges in naming such compounds can arise from the various possible substitution patterns and the need to assign priority to different functional groups and substituents. For unsymmetrical secondary and tertiary amines, the largest alkyl group is typically chosen as the parent chain, with other groups named as N-substituents. scispace.commdpi.comopenstax.org In the case of heterocyclic amines, the ring system itself is the parent structure, and substituents are named with appropriate locants. scispace.comopenstax.org The use of N, N', N'', etc., is recommended for symmetrical diamines to differentiate between the nitrogen atoms. wikipedia.org However, for unsymmetrical diamines like the one , a combination of numerical and N-locants is necessary to precisely describe the structure.

Structural Isomerism within Dimethylpyridine-2,3-Diamine Scaffolds

Structural isomerism is prevalent in substituted pyridines, and the dimethylpyridine-2,3-diamine scaffold is no exception. Positional isomerism, a type of structural isomerism, occurs when compounds have the same molecular formula and functional groups but differ in the position of these groups on the carbon skeleton. doubtnut.comdocbrown.info

For dimethylpyridine-2,3-diamines, the two methyl groups and two amino groups can be arranged in numerous ways around the pyridine ring, leading to a variety of positional isomers. For instance, considering only the dimethyl-2,3-diaminopyridine core, isomers such as 4,6-dimethylpyridine-2,3-diamine (B1589671) and 5,6-dimethylpyridine-2,3-diamine (B1505340) exist. beilstein-journals.org Each of these will have its own distinct set of chemical and physical properties due to the different electronic and steric environments of the substituents.

Furthermore, within the specific framework of N,5-dimethylpyridine-2,3-diamine, isomerism can also arise from the position of the methyl group on the amino nitrogens. For example, N3,5-dimethylpyridine-2,3-diamine would be an isomer where the methyl group is on the nitrogen at position 3 instead of position 2.

The table below illustrates some of the positional isomers of dimethylpyridine-2,3-diamine.

| Compound Name | Molecular Formula | Isomeric Relationship |

| N2,5-Dimethylpyridine-2,3-diamine | C₇H₁₁N₃ | Target Compound |

| 4,6-Dimethylpyridine-2,3-diamine | C₇H₁₁N₃ | Positional Isomer |

| 5,6-Dimethylpyridine-2,3-diamine | C₇H₁₁N₃ | Positional Isomer |

| N,N'-Dimethylpyridine-2,3-diamine | C₇H₁₁N₃ | Positional Isomer |

Stereochemical Aspects of Functionalized Pyridine Diamines

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of molecular chemistry, particularly in the context of biological activity. wikipedia.orgyoutube.comyoutube.com The introduction of functional groups onto a pyridine diamine scaffold can lead to the formation of stereocenters and the possibility of stereoisomers (enantiomers and diastereomers).

For a molecule like 2-N,5-dimethylpyridine-2,3-diamine, the introduction of a chiral substituent or the creation of a stereogenic center through further functionalization would result in chiral molecules. For instance, if one of the hydrogens on the primary amino group at position 3 were to be replaced by a chiral group, the resulting molecule would be chiral.

The stereoselective synthesis of chiral diamines and their derivatives is an active area of research, often employing chiral catalysts to control the stereochemical outcome of a reaction. mdpi.comrsc.orgwikipedia.orgwhiterose.ac.ukwikipedia.org These methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While specific stereoselective syntheses for this compound are not widely reported in the literature, the general principles of asymmetric synthesis would apply.

Historical Context of Related Pyridine Diamine Naming Conventions

The nomenclature of pyridine derivatives has evolved over time. Pyridine itself was first isolated in 1849 by the Scottish chemist Thomas Anderson from bone oil. core.ac.uk He named it from the Greek words 'pyr' (fire) and 'idine' (a suffix for aromatic bases). doubtnut.com

The dimethyl derivatives of pyridine are commonly known by the trivial name "lutidine," a name also coined by Anderson. wikipedia.orgwikipedia.org This historical naming convention, while not as precise as modern IUPAC nomenclature, is still encountered in the chemical literature. Therefore, a compound like 2,3-dimethylpyridine could be referred to as 2,3-lutidine. google.com

The systematic naming of more complex derivatives, such as diaminopyridines, followed the development of organic nomenclature rules in the late 19th and early 20th centuries. The work of chemists like Aleksei Chichibabin, who developed a synthesis for pyridine in 1924, contributed significantly to the availability and study of these compounds. vulcanchem.comthieme.de The need for unambiguous naming became more critical as the number and complexity of synthesized pyridine derivatives grew, leading to the structured IUPAC system we use today.

Synthetic Methodologies and Route Development

Catalytic Hydrogenation Approaches for Nitropyridine Precursors

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines, forming a crucial step in the synthesis of diamino pyridines. samaterials.com This process involves the use of hydrogen gas and a metal catalyst, typically palladium on a carbon support (Pd/C), to achieve the desired transformation. samaterials.comyoutube.com The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be optimized to ensure high conversion rates, selectivity, and product purity. mdpi.com

The efficiency of the catalytic hydrogenation of nitropyridines is highly dependent on the specific reaction conditions. Researchers have extensively studied the influence of various parameters to maximize the yield of the desired aminopyridine product while minimizing side reactions.

The catalyst is central to the hydrogenation reaction. Palladium on carbon (Pd/C) is a commonly used catalyst for such reductions. samaterials.com However, other catalytic systems have also been developed. For instance, a mesoporous catalyst, Pd@SBA-15, constructed by impregnating palladium nanoparticles into the mesoporous material SBA-15, has shown high efficiency and stability. mdpi.com In a comparative study, this novel catalyst demonstrated superior activity, while the traditional bulk Pd/C (5% w/w) resulted in a lower yield of 83%. mdpi.com

The catalyst loading is another critical factor. Chemoselective reduction of nitro groups in the presence of sensitive functional groups like heteroaryl halides has been achieved with very low loadings (<0.1 mol %) of a sulfided platinum catalyst. acs.org In other systems, the ratio of the reactant to the catalyst is optimized; for example, in the hydrogenation of certain pyridine (B92270) derivatives using Raney nickel, a reactant-to-catalyst weight ratio of 3.0–3.5:1 has been utilized. google.com

Table 1: Comparison of Catalysts in Nitropyridine Hydrogenation

| Catalyst | Support | Loading | Key Findings | Reference |

| Palladium | Carbon (Pd/C) | 5% (w/w) | Standard catalyst, effective but can be outperformed by newer systems. | mdpi.com |

| Palladium | SBA-15 (Pd@SBA-15) | ~5% (w/w) | Mesoporous structure enhances catalytic activity compared to bulk Pd/C. | mdpi.com |

| Platinum (sulfided) | Carbon (Pt/C) | <0.1 mol % | Allows for chemoselective reduction with minimal dehalogenation. | acs.org |

| Raney Nickel | - | 1:(3.0-3.5) | Effective for certain pyridine derivatives under specific ratios. | google.com |

The choice of solvent can significantly impact the yield and selectivity of the hydrogenation process. rsc.org Different solvents can affect the solubility of hydrogen gas and the activity of the catalyst. mdpi.com A variety of polar solvents, including methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and water, have been investigated. rsc.orgpatsnap.com

In one study, methanol was identified as the optimal solvent due to the higher solubility of hydrogen and the resulting higher activity coefficient for hydrogenation. mdpi.com In another investigation focusing on the hydrogenation of 4-nitropyridine, the highest yields were obtained in water (92%) and a mixture of THF and water (93%), making water the preferred medium for subsequent reactions. rsc.org Continuous hydrogenation processes have utilized solvents such as methanol, ethanol, and ethyl acetate with reactant mass concentrations ranging from 8% to 10%. patsnap.com

Table 2: Influence of Solvent on Nitropyridine Hydrogenation

| Solvent | Reactant Concentration | Yield | Observations | Reference |

| Methanol | 10% | 99.6% | Optimized solvent due to high H₂ solubility and catalyst activity. | mdpi.compatsnap.com |

| Ethanol | 10% | - | Commonly used solvent in continuous hydrogenation systems. | patsnap.com |

| Ethyl Acetate | 8% | - | Used in continuous hydrogenation systems. | patsnap.com |

| Water | Not specified | 92% | Preferred reaction medium for its high yield and environmental benefits. | rsc.org |

| THF + Water | Not specified | 93% | Slightly higher yield compared to water alone. | rsc.org |

Temperature and pressure are fundamental parameters in catalytic hydrogenation. The reaction is typically performed at elevated temperatures and pressures to facilitate the reaction, though conditions must be controlled to avoid side reactions or catalyst deactivation. google.commdpi.com

Studies on continuous-flow hydrogenation have explored various regimes. For example, one process operates at temperatures between 30-50°C and pressures from 1.0 to 3.0 MPa. patsnap.com Another study optimized the reaction temperature for the hydrogenation of nitroaromatics, finding that yields increased from 85% at 40°C to 99% at 60°C, with an optimal H₂ pressure of 1.0 MPa. mdpi.com For hydrogenations using Raney nickel as a catalyst, the reaction temperature can range from 60-100°C and pressure from 0.6-1.0 MPa. google.com

Table 3: Temperature and Pressure Conditions in Nitropyridine Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield | Reference |

| Pt/C | 30-40 | 1.0 | 99.2% | patsnap.com |

| Not specified | 40-50 | 2.0 | - | patsnap.com |

| Pd@SBA-15 | 60 | 1.0 | 99% | mdpi.com |

| Raney Ni | 70-90 | 0.6-0.9 | >80% | google.com |

Precursor Synthesis and Functionalization for Hydrogenation

A key intermediate in the synthesis of certain pyridine diamines is 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.orgchemicalbook.com This compound serves as a precursor that can be subsequently reduced to the corresponding diamine. orgsyn.org

The synthesis of 2-amino-5-bromo-3-nitropyridine is typically achieved from 2-amino-5-bromopyridine (B118841). orgsyn.orgchemicalbook.com The process involves the nitration of 2-amino-5-bromopyridine using a nitrating agent such as 95% nitric acid. The reaction is carefully controlled by temperature, starting at 0°C, followed by stirring at room temperature, and finally heating to 50–60°C. After neutralization, the product, 2-amino-5-bromo-3-nitropyridine, precipitates as a yellow solid. This method has been reported to produce the desired precursor with a yield of 78.2% and a melting point of 202–204°C. orgsyn.org Pure 2-amino-5-bromo-3-nitropyridine can be obtained as yellow needles with a melting point of 210°C after recrystallization from ethyl methyl ketone. orgsyn.org

Nitration Reactions of Substituted Aminopyridines

The introduction of a nitro group onto a substituted aminopyridine ring is a critical step in the synthesis of pyridine diamines. This is typically followed by a reduction of the nitro group to an amino group.

Nitration of 2-aminopyridine (B139424), for instance, primarily yields 2-amino-5-nitropyridine (B18323) as the major product, with 2-amino-3-nitropyridine (B1266227) formed as a by-product. sapub.orgorgsyn.org The separation of these isomers can be challenging. orgsyn.org The regiochemistry of the nitration is influenced by the reaction conditions. For example, the nitration of 2-aminopyridine at temperatures above 40°C leads to the thermodynamically favored ring-nitrated products. sapub.org

In a multi-step synthesis starting from 2-aminopyridine, the process involves sequential bromination and nitration. researchgate.net Bromination of 2-aminopyridine favors substitution at the 5-position, yielding 2-amino-5-bromopyridine. researchgate.net Subsequent nitration of this intermediate proceeds via a 2-nitroamino-5-bromopyridine, which then rearranges to form 2-amino-5-bromo-3-nitropyridine. researchgate.net The final step is the reduction of the nitro group to afford the diamine. researchgate.net

The nitration of substituted pyridine-N-oxides has also been explored. researchgate.net For some substituted pyridine-N-oxides, nitration with fuming nitric acid and sulfuric acid introduces a nitro group at the 4-position. researchgate.net

Reductive Amination Strategies from Pyridine Diamines

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds and less substituted amines. acsgcipr.org This approach can be applied to pyridine diamines to introduce additional alkyl groups. The process generally involves the in-situ formation of an imine or iminium ion, which is then reduced. acsgcipr.org

The methylation of amines using formaldehyde (B43269) is a common strategy. The Eschweiler-Clarke reaction, for example, uses a mixture of formaldehyde and formic acid to methylate amines. youtube.com This method is advantageous as it prevents the over-alkylation that can lead to quaternary ammonium (B1175870) salts. youtube.com Reductive amination with formaldehyde can also be carried out using various reducing agents. Sodium borohydride (B1222165) in methanol has been shown to be effective for the reductive amination of certain aldehydes. redalyc.org Other reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also commonly employed. libretexts.orglibretexts.org

A study on the reductive hydroxymethylation of pyridines utilized formaldehyde in methanol with a metal catalyst. rsc.org This process involves the formation of a metal hydride, which adds to the pyridine ring to form an enamine intermediate that then reacts with excess formaldehyde. rsc.org

A significant challenge in the alkylation of amines is the potential for over-alkylation, as the nucleophilicity of the nitrogen often increases with each alkylation step. nih.gov In the context of reductive amination, prolonging the reaction time can lead to the formation of over-methylated by-products. redalyc.org

Several strategies can be employed to control over-methylation. The use of specific reagents like those in the Eschweiler-Clarke reaction can prevent quaternization. youtube.com Careful selection of the reducing agent and reaction conditions is also crucial. For instance, sodium triacetoxyborohydride is known for its mildness and can provide high yields of the desired alkylated amine without significant side reactions. youtube.com Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for selective monoalkylation due to the formation of less reactive pyridinium (B92312) salt intermediates after the initial alkylation. nih.gov

Multi-Step Synthesis from Readily Available Pyridine Derivatives

The synthesis of complex pyridine derivatives like 2-N,5-dimethylpyridine-2,3-diamine often necessitates a multi-step approach starting from simpler, commercially available pyridines. libretexts.org A general strategy involves building the required functionality step-by-step.

Another example is the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which demonstrates a route with broad applicability for preparing related compounds. nih.gov This synthesis involves the formation of a key intermediate which is then converted to a chloro derivative and subsequently hydrogenolyzed to yield the final product. nih.gov Microwave-assisted multi-step synthesis has also been shown to be a rapid and efficient method for preparing certain pyridine derivatives. davidpublisher.com

The following table outlines a potential multi-step pathway for synthesizing substituted diaminopyridines:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 2-Aminopyridine | Br2, Acetic Acid | 2-Amino-5-bromopyridine | orgsyn.org |

| 2 | 2-Amino-5-bromopyridine | HNO3, H2SO4 | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |

| 3 | 2-Amino-5-bromo-3-nitropyridine | H2, Pd/C | 5-Bromo-2,3-diaminopyridine | orgsyn.org |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to create more sustainable and environmentally friendly processes. ijarsct.co.in This involves minimizing waste, reducing energy consumption, and using less hazardous substances. ijarsct.co.innumberanalytics.com

In pyridine synthesis, green approaches include the use of biocatalysts and transition metal catalysts to reduce waste. numberanalytics.com Solvent choice is another critical factor; shifting from toxic organic solvents to water-based systems or solvent-free conditions aligns with green chemistry principles. ijarsct.co.in Ionic liquids are also being explored as environmentally benign solvents and catalysts for pyridine synthesis. researchgate.netscilit.com

Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption, contributing to a greener process. davidpublisher.comijarsct.co.in The development of one-pot multicomponent reactions is another strategy that enhances efficiency and reduces waste by minimizing the number of synthetic steps and purification processes. researchgate.netmdpi.com

Reactivity and Chemical Transformations

Oxidation Reactions of the Amine Functionalities

The oxidation of diaminopyridine derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 2-N,5-dimethylpyridine-2,3-diamine are not extensively documented, the reactivity of similar compounds provides valuable insights.

The pyridine (B92270) nitrogen in pyridine derivatives is susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. For related dimethylpyridine compounds, N-oxide formation is a known reaction. For instance, 2,3-dimethylpyridine can be oxidized to 2,3-dimethylpyridine-N-oxide. guidechem.commdpi.com The presence of amino groups on the pyridine ring can influence the ease of N-oxidation. In the case of 2,4-diamino-6-substituted pyrimidines, biological oxidation has been shown to form 3-N-oxides, with no evidence of 1-N-oxide formation. researchgate.net This suggests that the position of the amino groups plays a crucial role in directing the site of N-oxidation. Given the structure of this compound, oxidation would likely lead to the formation of the corresponding 1-N-oxide.

Table 1: Examples of N-Oxide Formation in Related Pyridine Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,3-Dimethylpyridine | Not Specified | 2,3-Dimethylpyridine-N-oxide | guidechem.commdpi.com |

| 2,4-Diamino-6-substituted pyrimidines | Hepatic microsomes | 3-N-Oxides | researchgate.net |

Note: Data presented is for structurally related compounds due to the absence of specific literature on this compound.

While direct evidence for oxidative cyclization of this compound is scarce, the reactivity of 2,3-diaminopyridine (B105623) suggests that cyclization reactions are possible. researchgate.netkoreascience.kracs.org These reactions often involve condensation with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. For instance, 2,3-diaminopyridine reacts with various electrophiles to yield pyrido[2,3-b] koreascience.krorgsyn.orgdiazepines. researchgate.net Although not strictly oxidative in all cases, these cyclization pathways highlight the potential for the vicinal amino groups to participate in ring-forming reactions. Oxidative conditions could potentially facilitate such cyclizations, leading to the formation of aromatic fused systems.

Reduction Reactions of the Pyridine Ring and Side Chains

Reduction of the pyridine ring in diaminopyridine derivatives is a less commonly explored transformation. Catalytic hydrogenation is a general method for the reduction of pyridine rings, typically requiring high pressures and active catalysts. For example, 2,3-diaminopyridine can be prepared by the catalytic reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.org This indicates that the amino groups are generally stable under these reduction conditions. It is expected that the pyridine ring of this compound could be reduced to the corresponding piperidine (B6355638) derivative under forcing catalytic hydrogenation conditions.

Nucleophilic and Electrophilic Substitution Reactions at Amino Groups and Pyridine Ring

The amino groups and the pyridine ring of this compound are the primary sites for nucleophilic and electrophilic attack.

The amino groups of this compound are nucleophilic and are expected to react with a variety of electrophiles. Reactions such as acylation and alkylation are anticipated to occur readily at the amino nitrogens. For the related compound N5,N5-Dimethylpyridine-2,5-diamine, it has been noted that it can participate in alkylation and acylation reactions. ontosight.ai Similarly, 2,3-diaminopyridine reacts with acid chlorides to form amide derivatives. mdpi.com The presence of two amino groups in this compound offers the possibility of mono- or di-substitution, depending on the stoichiometry and reaction conditions.

Table 2: Examples of Electrophilic Substitution at Amino Groups of Related Diaminopyridines

| Starting Material | Electrophile | Product Type | Reference |

| N5,N5-Dimethylpyridine-2,5-diamine | Alkylating/Acylating Agents | Alkylated/Acylated Products | ontosight.ai |

| 2,3-Diaminopyridine | Acid Chlorides | Amide Derivatives | mdpi.com |

Note: Data presented is for structurally related compounds due to the absence of specific literature on this compound.

The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino and methyl groups. However, the pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at positions ortho and para to the activating groups.

Conversely, nucleophilic aromatic substitution is a characteristic reaction of pyridine derivatives, particularly at the 2- and 4-positions, when a good leaving group is present. quimicaorganica.org In the absence of a leaving group, nucleophilic substitution on the pyridine ring of this compound is unlikely. However, if a halogen were introduced onto the ring, it could be displaced by a nucleophile. For instance, 4-chloropyridine (B1293800) readily reacts with dimethylamine (B145610) in a nucleophilic aromatic substitution reaction. vaia.com

Condensation Reactions and Schiff Base Formation

The vicinal diamine functionality of pyridine scaffolds is a key structural motif for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases. These reactions are fundamental in the synthesis of more complex molecules and ligands for coordination chemistry.

Schiff bases are typically formed through the nucleophilic attack of a primary amine on a carbonyl group of an aldehyde or ketone, followed by dehydration to yield an imine or azomethine group. In the case of 2,3-diaminopyridine derivatives, both amino groups can potentially react. For instance, the condensation of 2,3-diaminopyridine with pyridoxal (B1214274) results in the formation of a tetradentate Schiff base ligand where both amino groups have reacted with the aldehyde functionality of two pyridoxal molecules. oiccpress.com This dianionic ligand, featuring two azomethine nitrogens and two phenolate (B1203915) oxygens, can then coordinate with metal ions such as Cu(II) and Ni(II) to form tetrahedral complexes. oiccpress.com

The formation of such Schiff bases is a versatile method for creating ligands with specific coordination properties. The reaction of 2-acetylpyridine (B122185) with various diamines also yields Schiff base ligands capable of forming stable complexes with transition metals. mdpi.com While specific studies on this compound are not extensively documented, its structural similarity to 2,3-diaminopyridine suggests it would readily undergo similar condensation reactions. The presence of the dimethylamino group at the 2-position might influence the regioselectivity of the initial condensation, potentially favoring reaction at the less sterically hindered 3-amino group.

Below is a representative table of a condensation reaction leading to Schiff base formation.

| Reactants | Product | Reaction Type |

| 2,3-Diaminopyridine, Pyridoxal | [2-methyl-4-((E)-((2-(((Z)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)amino)pyridin-3-yl)imino)methyl)-5-(hydroxymethyl)pyridin-3-ol] | Condensation/Schiff Base Formation |

Table 1: Example of a Condensation Reaction with a Diaminopyridine Scaffold. oiccpress.com

Cascade and Multi-Component Reactions Involving Pyridine Diamine Scaffolds

Pyridine diamine scaffolds are valuable building blocks in cascade and multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly atom-economical and offer a streamlined approach to synthesizing libraries of heterocyclic compounds.

Cascade reactions involving pyridine derivatives often proceed through a sequence of intramolecular steps. For example, base-mediated cascade reactions of 1,1-enediamines with α,β-unsaturated ketones, which include Michael addition, intramolecular cyclization, and aromatization, lead to the formation of highly substituted 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.orgacs.org The diamine functionality in compounds like this compound provides the necessary nucleophilicity to initiate such cascades.

Multi-component reactions are powerful tools for generating molecular diversity. The Gröbcke-Blackburn-Bienaymé reaction, a three-component MCR, utilizes 2-aminopyridine (B139424) derivatives, aldehydes, and isonitriles to synthesize fused nitrogen-containing aromatic compounds like imidazo[1,2-a]pyridines. The synthesis of various 2-aminopyridine derivatives can be achieved through a three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds. nih.gov Similarly, five-component cascade reactions have been developed for the synthesis of N-fused heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) and pyrido[1,2-a]pyrimidine (B8458354) derivatives, from various diamines. rsc.org

These MCRs are often catalyzed and can be performed under solvent-free conditions, making them environmentally benign. For instance, the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved from aromatic aldehydes, malononitrile, ketones, and ammonium (B1175870) acetate (B1210297) using a nanostructured catalyst. mdpi.com The resulting 2-amino-3-cyanopyridines can be further cyclized to form medicinally relevant pyrido[2,3-d]pyrimidines. mdpi.com The reactivity of the pyridine diamine scaffold is central to the success of these complex transformations.

Below is a data table summarizing a multi-component reaction involving a pyridine derivative.

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

| Three-Component Cascade Reaction | 1,1-Enediamines, N,N-Dimethylformamide dimethyl acetal, 1,3-Dicarbonyl compounds | Base-promoted | Highly functionalized 2-aminopyridine derivatives |

| Five-Component Cascade Reaction | Cyanoacetohydrazide, 4-Nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, Diamines | Water and ethanol (B145695) mixture | N-fused heterocyclic compounds |

| Four-Component Reaction | Aromatic aldehydes, Malononitrile, Methyl ketones, Ammonium acetate | Nanostructured Na2CaP2O7, 80 °C, solvent-free | 2-Amino-3-cyanopyridine derivatives |

Table 2: Examples of Multi-Component Reactions Utilizing Amine Scaffolds to Produce Pyridine Derivatives. nih.govrsc.orgmdpi.com

Coordination Chemistry and Ligand Properties

Ligand Design and Binding Modes of Substituted Pyridine (B92270) Diamines

Substituted pyridine diamines are valued in ligand design for their ability to form stable chelate rings with metal ions. The electronic and steric properties of the pyridine ring and the amine substituents can be modified to tune the properties of the resulting metal complexes.

Chelation Effects and Macrocyclic Ligand FormationThe adjacent diamine groups at the 2 and 3 positions of the pyridine ring are ideally situated to act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate amine ligands.evitachem.com

Furthermore, pyridine diamines are common precursors in the template synthesis of macrocyclic ligands. The reaction of a diamine with a dicarbonyl compound in the presence of a metal ion can lead to a [2+2] condensation, forming a larger macrocyclic complex where the metal ion is encapsulated within the ligand cavity. The specific structure of 2-N,5-dimethylpyridine-2,3-diamine could be exploited to create specific macrocyclic architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine diamine ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. Characterization relies on a suite of spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Copper, Iron, Palladium, Rhodium)While no complexes of this compound have been reported, related pyridine diamine ligands readily form complexes with a wide range of transition metals.

Copper: Copper(II) complexes with substituted pyridine and diamine ligands are common, often exhibiting square planar or distorted octahedral geometries.

Iron: Iron(II) and Iron(III) complexes with ligands such as N2,N6-disubstituted-2,6-diaminopyridines have been synthesized and studied for their magnetic and structural properties.

Palladium and Rhodium: Palladium(II) and Rhodium(III) are known to form stable square planar and octahedral complexes, respectively, with N-donor ligands, including various substituted pyridines. The specific stereochemistry would depend on the denticity of the ligand and the reaction conditions.

Stoichiometry and Geometrical Isomerism of Metal ComplexesThe stoichiometry of metal complexes with pyridine diamine ligands is typically 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal and the denticity of the ligand. For an octahedral complex with a bidentate this compound ligand, a 1:2 or 1:3 stoichiometry could be possible.

Geometrical isomerism is a key feature of these complexes. For a square planar complex of the type [M(L)₂X₂] or an octahedral complex [M(L)₂X₂], where L is a bidentate pyridine diamine, cis and trans isomers are possible. The specific isomer obtained can be influenced by steric effects from the methyl substituents on the ligand.

Spectroscopic Investigations of Coordination Complexes

The characterization of new coordination complexes is paramount. Techniques such as NMR spectroscopy (¹H and ¹³C), UV-Visible spectroscopy, and single-crystal X-ray diffraction would be essential to elucidate the structure and bonding of any potential complexes formed with this compound.

NMR Spectroscopy: Would confirm the binding of the ligand to the metal. Shifts in the resonances of the pyridine and amine protons and carbons upon coordination would provide evidence of complex formation.

UV-Visible Spectroscopy: Would reveal information about the electronic transitions within the complex, such as d-d transitions for transition metals and metal-to-ligand charge transfer (MLCT) bands.

X-ray Crystallography: Would provide definitive structural information, including bond lengths, bond angles, coordination geometry, and the specific binding mode of the ligand.

Vibrational Spectroscopy (e.g., FT-IR) for Ligand-Metal Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides direct evidence of ligand coordination to a metal ion by monitoring changes in the vibrational frequencies of the ligand's functional groups. instras.com When this compound acts as a ligand, shifts in the positions of its characteristic infrared bands are indicative of complex formation.

The coordination of the pyridine nitrogen to a metal center typically alters the ring's vibrational modes. Furthermore, the involvement of the amino groups in coordination causes shifts in the N-H stretching and bending vibrations. The C-N stretching vibrations are also sensitive to the coordination environment. A key indicator of successful complexation is the appearance of new, low-frequency absorption bands that are absent in the spectrum of the free ligand. These bands are generally assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. impactfactor.org For instance, studies on related pyridine-based complexes have shown that shifts in C-H and C-N stretching frequencies occur upon complexation with iodine. tinsukiacollege.in In Schiff base complexes, coordination through azomethine nitrogen leads to a shift in the ν(C=N) band, accompanied by the emergence of M-N and M-O bands in the far-infrared region.

Table 1: Expected FT-IR Spectral Changes upon Complexation of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination | Rationale |

| N-H Stretch (Amino) | 3400-3200 | Shift to lower frequency | Weakening of N-H bond upon coordination of nitrogen lone pair. |

| C-H Stretch (Aromatic) | 3100-3000 | Minor shifts | Change in electronic environment of the pyridine ring. |

| C=N, C=C Stretch (Pyridine Ring) | 1600-1450 | Shift in frequency and/or intensity | Perturbation of the ring's π-electron system upon coordination of the pyridine nitrogen. |

| N-H Bend (Amino) | ~1600 | Shift in frequency | Change in geometry and electronic density at the amino group. |

| M-N Stretch | Not Present | Appearance in 500-400 range | Direct evidence of the formation of a coordinate bond between the metal and ligand nitrogen atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

For diamagnetic metal complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure in solution. acs.org Both ¹H and ¹³C NMR provide detailed information about the ligand's binding mode and the symmetry of the resulting complex.

Upon coordination of this compound to a metal center, the chemical shifts of the protons and carbons near the binding sites are expected to change significantly. The protons on the pyridine ring and the protons of the amino groups typically experience shifts due to the deshielding or shielding effects of the metal ion and the change in electron density. tinsukiacollege.in For example, in a 3,5-dimethylpyridine-iodine complex, the signals for the pyridine ring protons were observed to shift upfield upon complex formation. tinsukiacollege.in

Furthermore, coordination can impose conformational rigidity that may not be present in the free ligand. This can lead to phenomena such as diastereotopicity, where chemically equivalent protons in the free ligand become magnetically inequivalent in the structured complex, resulting in more complex splitting patterns. acs.org In some cases, dynamic or fluxional processes, such as the rapid exchange of ligands or conformational changes, can be studied by observing the broadening or coalescence of NMR signals at different temperatures. nih.gov The formation of a metal-NHC bond is confirmed in ¹³C NMR by the appearance of a characteristic signal for the carbenic carbon. acs.org

Table 2: Illustrative ¹H NMR Chemical Shift Changes for this compound Protons upon Complexation

Electronic Absorption Spectroscopy for Charge Transfer Phenomena in Complexes

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is used to study the electronic transitions within a molecule. For metal complexes of this compound, the spectrum is typically characterized by two main types of transitions: intraligand transitions and charge-transfer transitions. researchgate.net

Intraligand transitions are π→π* and n→π* transitions occurring within the ligand itself. These are often observed in the ultraviolet region and are only slightly perturbed upon complexation. Of greater interest are the charge-transfer (CT) bands, which arise from the transfer of an electron between the metal and the ligand. nih.gov These bands are often intense and appear in the visible or near-UV region, giving many transition metal complexes their characteristic colors. tinsukiacollege.in

Given the electron-rich nature of the diamine-substituted pyridine ring, two types of charge-transfer are particularly relevant:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal d-orbital to a vacant π* orbital of the pyridine ligand. This is common for complexes with electron-rich metals in low oxidation states. instras.comnorthwestern.edu

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a filled orbital of the ligand (e.g., the nitrogen lone pairs or the ring's π-system) to a vacant d-orbital of the metal. This is favored for metals in high oxidation states. northwestern.edu

The appearance of new, strong absorption bands upon mixing the ligand and a metal salt is a primary indication of the formation of a charge-transfer complex. tinsukiacollege.insamipubco.com

Table 3: Characteristic Electronic Transitions for Complexes of this compound

| Type of Transition | Abbreviation | Description | Typical Spectral Region |

| Intraligand | IL | Excitation of an electron from a π or n orbital to a π* orbital within the ligand. | Ultraviolet (< 350 nm) |

| Metal-to-Ligand Charge Transfer | MLCT | d(M) → π*(L) | Visible / Near-UV (350-700 nm) |

| Ligand-to-Metal Charge Transfer | LMCT | π(L) or n(L) → d(M) | Visible / Near-UV (350-700 nm) |

| d-d Transition | - | Excitation of an electron between d-orbitals of the metal center. | Visible (often weak) |

Charge Transfer Complex Formation and Dynamics

The formation of a complex between an electron donor and an electron acceptor can lead to a new molecular entity known as a charge-transfer (CT) complex. tinsukiacollege.in These complexes are characterized by an electronic transition that gives rise to a new, often intense, absorption band not present in the spectra of the individual components. researchgate.net The interaction is driven by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. osti.gov

Donor-Acceptor Interactions

In the context of its metal complexes, this compound functions as an electron donor, or Lewis base. The primary donor sites are the lone pairs of electrons on the sp²-hybridized pyridine nitrogen and the two sp³-hybridized amino nitrogens. The electron-donating nature of the amino and methyl substituents enhances the electron density of the pyridine ring system, making the ligand a potent donor. researchgate.net

Metal ions, conversely, act as electron acceptors, or Lewis acids. The interaction between the ligand and the metal is a classic donor-acceptor interaction. The stability and electronic properties of the resulting complex are governed by factors such as the ionization potential of the ligand and the electron affinity of the metal acceptor. tinsukiacollege.in This donor-acceptor framework is fundamental to understanding the formation of both traditional coordination complexes and charge-transfer species. osti.govbeilstein-journals.org

Hydrogen Bonding in Complex Stabilization

Hydrogen bonding plays a significant role in the structure and stabilization of complexes containing this compound. wikipedia.org The two amino groups (-NH₂) provide hydrogen bond donors, while the pyridine ring nitrogen can act as a hydrogen bond acceptor. nih.govscirp.org

In the solid state, these interactions can lead to the formation of extensive one-, two-, or three-dimensional networks. For example, in the crystal structure of the related pyridine-2,3-diamine, a three-dimensional network is formed through N-H···N hydrogen bonds, where both the exocyclic amino nitrogens and the intracyclic pyridine nitrogen act as acceptors. nih.gov This network of hydrogen bonds can significantly contribute to the thermodynamic stability of the crystalline complex. The hydrogen bonding can be intramolecular, occurring between the ligand and other coordinated species (like solvent molecules or counter-ions), or intermolecular, linking different complex units together. This stabilization is a crucial aspect of the supramolecular chemistry of these complexes. scirp.orgacs.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. rsisinternational.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. rsisinternational.orgtandfonline.com Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve for the electronic structure of the molecule. tandfonline.comresearchgate.net These computations can determine the molecule's optimized geometry, electronic properties, and predict its reactivity.

Geometry Optimization and Structural Parameters

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. tandfonline.com For 2-N,5-dimethylpyridine-2,3-diamine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Table 1: Predicted Structural Parameters for this compound (based on related compounds) This table presents predicted values based on DFT calculations of analogous compounds like 2,6-diaminopyridine (B39239) and 2-amino-5-methylpyridine. tandfonline.comresearchgate.net

| Parameter | Predicted Value (Å or °) |

|---|---|

| Bond Lengths (Å) | |

| C-C (ring) | 1.38 - 1.41 |

| C-N (ring) | 1.33 - 1.36 |

| C-NH2 | 1.36 - 1.39 |

| C-N(H)CH3 | 1.37 - 1.40 |

| C-CH3 | 1.50 - 1.52 |

| N-H | ~1.01 |

| **Bond Angles (°) ** | |

| C-N-C (ring) | ~117 - 119 |

| C-C-C (ring) | ~118 - 121 |

| N-C-C (ring) | ~120 - 123 |

| H-N-H | ~115 - 118 |

| C-N-H | ~118 - 121 |

| C-C-NH2 | ~119 - 122 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, points to its electrophilic nature. rsisinternational.org

For diaminopyridine derivatives, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and the amino groups, which possess lone pairs of electrons. rsisinternational.orgtandfonline.com The LUMO, conversely, is generally distributed across the pyridine ring system. In this compound, the presence of two amino groups and a methyl group—all electron-donating—would significantly raise the energy of the HOMO, enhancing its ability to donate electrons. A computational study on 2,3-diaminopyridine (B105623) (DAP) showed the HOMO energy to be -0.0084 eV and the LUMO energy to be 0.29 eV. rsisinternational.org The introduction of methyl groups in the target molecule would likely increase the HOMO energy further and potentially alter the LUMO energy, thereby influencing its reactivity profile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable, more reactive, and considered "soft." mdpi.com Conversely, a large energy gap implies high stability, low reactivity, and the molecule is termed "hard." researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ is the chemical potential. rsisinternational.orgresearchgate.net

For the related 2,3-diaminopyridine, the HOMO-LUMO gap was calculated to be 0.2984 eV. rsisinternational.org This relatively small gap indicates high reactivity. The addition of electron-donating methyl groups to form this compound is expected to decrease the energy gap further, making it an even more reactive and softer molecule.

Table 2: Predicted Global Reactivity Descriptors for this compound Values are estimated based on data for 2,3-diaminopyridine (DAP). rsisinternational.org The values for the target compound are expected to show a trend towards higher reactivity (lower hardness, higher softness).

| Parameter | Value for DAP (eV) rsisinternational.org | Predicted Trend for Target Compound |

|---|---|---|

| EHOMO | -0.0084 | Increase (less negative) |

| ELUMO | 0.29 | Slight Decrease |

| Energy Gap (ΔE) | 0.2984 | Decrease |

| Ionization Potential (I) | 0.0084 | Decrease |

| Electron Affinity (A) | -0.29 | Increase (less negative) |

| Hardness (η) | 0.1492 | Decrease |

| Softness (S) | 3.3525 | Increase |

| Electrophilicity Index (ω) | 0.0943 | Increase |

Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface is colored according to the electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show significant negative potential (red) localized around the nitrogen atoms of the pyridine ring and the two amino groups due to their lone pairs of electrons. These sites are the most probable locations for protonation and interaction with electrophiles. tandfonline.comresearchgate.net The hydrogen atoms of the amino groups would exhibit positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles. The aromatic ring itself would display a mix of potentials, influenced by the attached functional groups. DFT studies on the related 2,6-diaminopyridine confirm that the most negative regions are associated with the pyridine nitrogen and the amino group nitrogens, which are the primary sites for electrophilic attack. tandfonline.com

Reactivity Parameters and Fukui Functions

Fukui functions are local reactivity descriptors derived from DFT that identify which atoms in a molecule are most likely to be involved in a particular type of reaction. researchgate.netacs.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), corresponding to the LUMO electron density.

f-(r): For electrophilic attack (electron donation), corresponding to the HOMO electron density.

f0(r): For radical attack. faccts.de

For this compound, a Fukui function analysis would pinpoint the most reactive sites. The f- values would be highest on the nitrogen atoms of the pyridine ring and the amino groups, confirming these as the primary sites for electrophilic attack, which aligns with the predictions from MEP analysis. oiccpress.com The f+ analysis would highlight the carbon atoms of the pyridine ring as potential sites for nucleophilic attack, although this is generally less favorable for such an electron-rich system. This detailed analysis helps in understanding the regioselectivity of reactions involving this molecule. researchgate.net

Solvent Effects in Theoretical Calculations (e.g., PCM model)

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical calculations often model these effects to provide a more accurate representation of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a widely used method for this purpose, where the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field. researchgate.net

In studies of related dimethyl-substituted aminopyridines, such as the charge-transfer complex between 2-amino-4,6-dimethylpyridine (B145770) and chloranilic acid, the PCM model has been employed using DFT calculations (B3LYP/6-31G(d,p)) to investigate properties in different media. scirp.org These calculations reveal the impact of the solvent on the stability and electronic characteristics of the molecular complex. For instance, the complexation energy and dipole moment are shown to vary with the solvent, indicating that the stability and charge distribution of the complex are medium-dependent. scirp.org

The study on the 2-amino-4,6-dimethylpyridine complex demonstrated that the complexation was more favorable in solvents like methanol (B129727) and chloroform (B151607) compared to the gas phase, confirming the formation of stable complexes in these media. scirp.org The dipole moment was also found to be higher in these solvents, which suggests an enhancement of proton and electron transfer processes. scirp.org

| Medium | Complexation Energy (kcal·mol⁻¹) | Dipole Moment (D) |

|---|---|---|

| Gas Phase | 18.825 | 13.068 |

| Methanol | 21.963 | 17.279 |

| Chloroform | 20.708 | 16.383 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for molecular structure elucidation. Quantum chemical calculations, particularly DFT, are frequently used to compute harmonic vibrational frequencies. science.gov These calculated frequencies, when appropriately scaled, can be correlated with experimental spectra to provide detailed assignments of vibrational modes. science.govsamipubco.com

For pyridine derivatives, vibrational analysis helps confirm molecular structure and understand the nature of chemical bonds. science.gov In the study of the 2-amino-4,6-dimethylpyridine complex, FTIR, ¹H NMR, and ¹³C NMR spectroscopy were used to support the occurrence of proton and charge transfers upon complex formation. scirp.org The shifts in the resonance signals of carbon atoms in the ¹³C NMR spectrum upon complexation provided strong evidence of charge migration from the donor (the pyridine derivative) to the acceptor molecule. scirp.org For example, certain carbon signals shifted to a lower frequency (upfield), while others shifted to a higher frequency (downfield), confirming the redistribution of electron density. scirp.org

| Carbon Atom | e-donor Spectrum (ppm) | Complex Spectrum (ppm) | Shift Direction |

|---|---|---|---|

| C(9) | 20.93 | 18.98 | Upfield |

| C(13) | 24.10 | 21.80 | Upfield |

| C(2) | 105.55 | 107.73 | Downfield |

| C(4) | 112.81 | 114.17 | Downfield |

| C(3) | 147.99 | 146.37 | Upfield |

| C(5) | 155.93 | 154.25 | Upfield |

| C(1) | 159.87 | 156.95 | Upfield |

This correlation between theoretical predictions and experimental data is crucial for validating computational models and interpreting spectroscopic results for complex molecules like this compound. acs.org

Molecular Dynamics Simulations (if applicable for interactions or conformational studies)

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Landscapes: Identify stable conformations of the molecule and the energy barriers between them. The rotation around the C-N bonds of the amino and methylamino groups could be a key area of study.

Analyze Solvation Shells: Investigate the structure and dynamics of solvent molecules (e.g., water) around the solute, revealing details about hydrogen bonding and other solvent-solute interactions. researchgate.net

Study Interactions with Biomolecules: If the compound is being investigated for biological activity, MD simulations can model its binding to a target protein or nucleic acid. This can help elucidate the binding mode, calculate binding affinities, and understand the key interactions driving complex formation. acs.org

For example, MD simulations of other complex molecules have been used to determine the residence time of water molecules in the first solvation shell and to understand how the geometry of a molecule influences the organization of the surrounding solvent. researchgate.net This approach provides a dynamic picture that complements the static information obtained from quantum chemical calculations.

Quantum Chemical Characterization of Intermolecular Interactions

The amino and pyridine nitrogen atoms in this compound make it a prime candidate for forming strong intermolecular interactions, particularly hydrogen bonds. Quantum chemistry provides powerful tools to characterize these interactions.

Studies on charge-transfer complexes involving aminopyridine derivatives offer a template for how such interactions can be analyzed. scirp.org The formation of a hydrogen-bonded charge-transfer complex between 2-amino-4,6-dimethylpyridine and an electron acceptor was confirmed through both experimental and theoretical means. scirp.org Key aspects of this characterization include:

Geometry Optimization: The structure of the interacting complex is optimized to find its most stable geometry, revealing the lengths and angles of the hydrogen bonds.

Interaction Energy: The strength of the interaction is quantified by calculating the complexation energy, which is the energy difference between the complex and the individual, non-interacting molecules.

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the nature of the charge transfer. The energy gap between the HOMO of the electron donor and the LUMO of the electron acceptor is a key parameter in these interactions.

These computational analyses confirm that charge transfer is a critical component of hydrogen bonding in such systems, a concept first suggested by Linus Pauling. scirp.org The stability of these complexes is often high, as indicated by large formation constants (K_CT) and significant complexation energies. scirp.org

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations involving 2-N,5-dimethylpyridine-2,3-diamine relies on a combination of experimental studies and computational modeling. The presence of two adjacent amino groups and a pyridine (B92270) ring offers multiple sites for reactivity, leading to complex potential pathways.

In reactions analogous to those of other diaminopyridines, the transformation of this compound is expected to proceed through distinct intermediates. For instance, in N-alkylation reactions with diketones, mechanistic studies on similar 2-aminopyridines suggest the reaction proceeds through the formation of an iminium-keto intermediate, which subsequently undergoes further transformation with the liberation of carbon dioxide. researchgate.net Spectroscopic and computational methods are vital in identifying such transient species. researchgate.net

In cyclization reactions, which are common for 1,2-diamine systems, the pathway often involves an initial intramolecular nucleophilic attack. For example, the synthesis of related pyridopyrrole derivatives has been proposed to initiate with an intramolecular cyclization to form a dihydro-pyrrole-imine intermediate, which then tautomerizes to the more stable aromatic aminopyrrole. nih.gov

Furthermore, in metal-free C-H amination reactions of related dimethylpyridines (lutidines), the reaction pathway is sensitive to the electronic and steric environment of the pyridine ring. rsc.org For 2,5-lutidine, amination occurs selectively at one of the methyl groups, indicating a pathway that is highly regioselective. rsc.org The mechanism for such transformations is proposed to involve a quaternary azaphosphonium cation as the active catalyst that directly reacts with the alkylpyridine substrate. rsc.org

Table 1: Proposed Intermediates in Reactions of Pyridine Diamine Analogs

| Reaction Type | Precursor Type | Proposed Intermediate | Supporting Evidence |

| N-Alkylation | 2-Aminopyridines | Iminium-keto | Spectroscopic & Computational Studies researchgate.net |

| Intramolecular Cyclization | Pyridine Diamines | Dihydro-pyrrole-imine | Product Analysis & Proposed Mechanisms nih.gov |

| C-H Amination | Alkylpyridines | Quaternary Azaphosphonium | Mechanistic Studies & Catalyst Analysis rsc.org |

| Hydrolysis | Choline Esters | Tetrahedral Intermediate | Isotope Effect Studies acs.org |

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for quantifying reaction rates and identifying the rate-determining step (RDS) of a reaction involving this compound. Such studies often involve monitoring the consumption of reactants and the formation of products over time under various conditions.

In studies of related pyridine derivatives, reaction rates are highly dependent on the electronic nature of the substituents. For instance, in the direct arylation of pyridine N-oxides, electron-poor N-oxides exhibit higher reactivity towards C-H activation and form cross-coupled products faster than electron-rich N-oxides. fu-berlin.de Given that this compound possesses both electron-donating methyl and amino groups, its reaction kinetics would be significantly influenced by these substituents, likely enhancing the nucleophilicity and basicity of the pyridine nitrogen.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the rate-determining step. By replacing an atom with its heavier isotope (e.g., H with D), changes in the reaction rate can indicate whether a bond to that atom is broken in the RDS. For example, in the hydrolysis of formylthiocholine, solvent and secondary formyl-H KIEs were measured to distinguish between different mechanistic pathways under acidic, neutral, and alkaline conditions. acs.org Similarly, in reactions involving hydride transfer from rhodium-hydride complexes, large deuterium (B1214612) isotope effects (kH/kD ≈ 3-6) have been observed, supporting hydride transfer as the rate-determining step. acs.org For reactions of this compound, measuring KIEs could clarify the mechanism of proton transfer or C-H activation steps.

Table 2: Kinetic Isotope Effects (KIEs) in Analogous Mechanistic Studies

| Reaction System | Isotope Substitution | KIE Value (k_light / k_heavy) | Mechanistic Implication | Reference |

| Hydrolysis of Formylthiocholine | D₂O Solvent | 4.2 (in pure water) | Solvent participation in RDS | acs.org |

| Hydrolysis of Formylthiocholine | Formyl-H/D | 0.75 - 0.89 | Change in hybridization at formyl carbon | acs.org |

| Reaction of LRhH²⁺ with O₂ | Rh-H/D | ~3 | H-atom abstraction in RDS | acs.org |

| Reaction of LRhH²⁺ with (salen)CrVO⁺ | Rh-H/D | 5.4 - 6.2 | Hydride transfer in RDS | acs.org |

Catalytic Cycle Analysis in Metal-Mediated Reactions

This compound is a potential ligand for metal catalysts due to its multiple nitrogen donor sites. Analyzing the catalytic cycle is key to understanding the role of the metal center and the ligand in a given transformation.

A general catalytic cycle in a metal-mediated reaction, such as a cross-coupling or reduction, typically involves several key steps:

Ligand Coordination: The diamine ligand coordinates to the metal center.

Oxidative Addition: The substrate reacts with the metal complex, increasing the metal's oxidation state.

Migratory Insertion/Transmetalation: A second substrate or reagent is incorporated.

Reductive Elimination: The final product is formed and released, regenerating the catalyst.

In Pd-catalyzed hydroamination of vinyl arenes, mechanistic studies suggest the cycle involves the insertion of the alkene into a Pd-H bond, followed by nucleophilic attack from the amine. acs.org The choice of ligand is critical; for instance, the use of specific phosphine (B1218219) ligands like DPPF or DTBM-Segphos can control the reaction's outcome and stereoselectivity. acs.org When this compound acts as a ligand, its rigid structure and electronic properties would similarly influence the stability of intermediates and the energy barriers of transition states within the catalytic cycle.

Stereochemical Control and Regioselectivity in Reactions

Controlling stereochemistry and regioselectivity is a central challenge in the synthesis of complex molecules from substituted pyridines like this compound. The molecule presents multiple non-equivalent reaction sites: the two amino nitrogens, the pyridine nitrogen, and the C-4 and C-6 positions on the ring.

Regioselectivity is often dictated by a combination of steric and electronic factors. In the phosphorus-catalyzed sp³-C-H amination of lutidine isomers, the reaction site is highly sensitive to steric hindrance around the pyridine nitrogen. rsc.org For example, 2,5-lutidine reacts selectively at the C-2 methyl group, while 2,6-lutidine does not react at all due to steric blocking of the nitrogen atom. rsc.org For this compound, one would expect a similar interplay, where the positions of the methyl and amino groups direct incoming reagents to the most accessible and electronically favorable site. For example, electrophilic attack on the ring would likely be directed to the C-4 or C-6 positions, activated by the amino groups.

Stereochemical control is crucial when creating chiral centers. While direct examples involving this compound are scarce, studies on analogous systems provide insight. The stereocontrolled synthesis of 1,2- and 1,3-diamine building blocks has been achieved using reactions of aziridine (B145994) aldehyde dimers, demonstrating that careful selection of reagents and reaction conditions can lead to high diastereoselectivity. acs.org In metal catalysis, chiral ligands are often employed to induce enantioselectivity. The hydroamination of bicyclic alkenes using an iridium catalyst with a chiral DTBM-Segphos ligand, for instance, yields products with excellent enantioselectivities (up to 99% ee). acs.org

Proton and Electron Transfer Mechanisms in Complex Formation

The electron-rich nature of this compound makes it an excellent electron donor and proton acceptor, enabling it to form charge-transfer (CT) or electron-donor-acceptor (EDA) complexes. beilstein-journals.org These complexes are formed through weak interactions between the donor (the diamine) and an electron acceptor molecule. beilstein-journals.org

The formation of such a complex is often characterized by the appearance of a new absorption band in the UV-visible spectrum. beilstein-journals.org Upon irradiation with light or thermal activation, an electron can be transferred from the donor to the acceptor, creating a radical ion pair that can initiate subsequent chemical reactions. beilstein-journals.org

Studies on related compounds like 2,3-diaminopyridine (B105623) and 2-amino-4,6-dimethylpyridine (B145770) with acceptors like chloranilic acid show the formation of stable 1:1 stoichiometric complexes. scirp.org Spectroscopic (FTIR, NMR) and computational (DFT) studies confirm that these interactions often involve not just charge transfer but also proton transfer (PT), where a proton moves from the acidic acceptor to the basic nitrogen of the pyridine derivative. scirp.orgresearchgate.net This process, sometimes occurring in concert with electron transfer (Proton-Coupled Electron Transfer, PCET), is fundamental in many chemical and biological systems. researchgate.netosti.gov The stability and reactivity of the resulting complex are highly dependent on the solvent polarity. scirp.org

For this compound, the presence of two basic amino groups and the pyridine nitrogen provides multiple sites for protonation, and the aromatic system facilitates electron donation, making it a prime candidate for participating in complex formation via PT, ET, and PCET mechanisms.

Advanced Analytical Techniques in a Research Context

Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic techniques are fundamental in exploring the electronic and structural properties of 2-N,5-dimethylpyridine-2,3-diamine and its complexes.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of heterocyclic compounds like this compound. ipb.ptresearchgate.net While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning complex structures and determining through-bond and through-space correlations. ipb.ptresearchgate.netnptel.ac.in

For instance, COSY and TOCSY experiments help establish proton-proton coupling networks within the molecule, which is particularly useful in assigning the relative positions of substituents on the pyridine (B92270) ring. ipb.pt HSQC and HMBC spectra correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing a complete picture of the molecular framework. ipb.ptresearchgate.net In the study of paramagnetic complexes involving pyridine-diamine ligands, 2D NMR has been successfully employed to assign hyperfine shifted proton resonances, which is otherwise challenging to achieve with 1D NMR alone. escholarship.orgacs.org The use of advanced NMR techniques is also crucial for differentiating between regioisomers that may form during synthetic procedures. ipb.pt

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) couplings within a few bonds. | Assigning protons on the pyridine ring and methyl groups. |

| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a spin system. | Elucidating the entire proton network, even with overlapping signals. ipb.pt |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). | Unambiguous assignment of carbon signals in the pyridine ring and methyl groups. nptel.ac.in |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons separated by two or three bonds. | Confirming the connectivity of the entire molecular structure, including the positions of the diamine and methyl groups. ipb.pt |

| NOESY/ROESY | Identifies through-space correlations between protons (Nuclear Overhauser Effect). | Determining the spatial arrangement and conformation of the molecule and its complexes. ipb.pt |

Advanced mass spectrometry (MS) techniques are crucial for monitoring reaction progress and identifying intermediates and final products in syntheses involving this compound. Techniques such as electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) provide precise mass measurements, allowing for the determination of elemental compositions of newly synthesized compounds. beilstein-journals.org Fragmentation analysis within the mass spectrometer can help to elucidate the structure of the molecule by identifying characteristic fragments. This is particularly useful in confirming the successful synthesis of the target compound and in identifying any side products. In the context of its use in coordination chemistry, mass spectrometry can confirm the formation of metal complexes and provide information on their stoichiometry. samipubco.com

| Complex | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| L(5)(+)Fe(II)Cl)(2) | Monoclinic | P2(1)/a | Distorted octahedral Fe(II) center. researchgate.net |

| [Rh(NBD)(PePy2)]PF6·Cl2CH2 | Monoclinic | P21/n | Coordination of a pyridylphosphine ligand to Rhodium. acs.org |

| Cu(L2)2·CH3CN | Monoclinic | P21/n | Complex of a dithiadiazapyridinophane ligand with Copper(II). mdpi.com |

UV-Vis spectroscopy is a valuable tool for studying the electronic properties of this compound and its complexes. The absorption of UV or visible light corresponds to electronic transitions within the molecule. Changes in the absorption spectrum upon addition of a metal ion or another species can be used to study complexation equilibria and kinetics. sapub.orgnih.gov For instance, the formation of a metal complex often leads to a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift), and the magnitude of this shift can provide information about the strength of the interaction. ijcce.ac.ir By monitoring the change in absorbance over time, the rates of reaction can be determined. sapub.org UV-Vis titration experiments, where the concentration of one species is systematically varied, can be used to determine the stoichiometry and stability constants of complexes in solution. wu.ac.th

Chromatographic Techniques for Separation and Purity Assessment in Reaction Development (e.g., Column Chromatography, HPLC, UPLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. Column chromatography is a common method for purifying reaction mixtures on a preparative scale. For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer high resolution and sensitivity for separating components of a mixture and quantifying the purity of the final product. sielc.com A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility, can be employed for the analysis of N5,N5-dimethylpyridine-2,5-diamine. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Electrochemical Studies of Ligand and Complex Behavior (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound and its metal complexes. scispace.com By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the species in solution can be obtained. researchgate.netmdpi.com For metal complexes, CV can reveal whether the redox process is metal-centered or ligand-centered. mdpi.com The technique is also sensitive to changes in the coordination environment of the metal ion. For example, the binding of a ligand to a metal can shift the redox potential of the metal, and this can be used to study complex formation. mdpi.comnih.gov In the context of developing electrocatalysts, CV is a crucial tool for evaluating the catalytic activity of complexes towards specific reactions. mdpi.com

| Compound/Complex | Technique | Solvent/Electrolyte | Key Findings |

|---|---|---|---|

| Ferrocenyl-appended pyridinophane (L3) | Cyclic Voltammetry | CH2Cl2/CH3CN, nBu4NBF4 | Reversible Fc+/Fc redox couple shifts upon complexation with metal ions. mdpi.com |

| Co(L1)2 (polypyridine diamine complex) | Cyclic Voltammetry | CH3CN, nBu4NPF6 | Two reversible one-electron reductions assigned to Co(II)/Co(I) and Co(I)/Co(0). mdpi.com |

| [(CN)2Py2PyzPtCl2] | Cyclic Voltammetry | DMSO, vs SCE | One-electron reduction at -0.60 V, easier than the unmetalated ligand. nih.gov |

Derivatives, Analogues, and Functionalization Strategies

Synthesis of Substituted 2-N,5-Dimethylpyridine-2,3-Diamine Analogues

The synthesis of substituted analogues of this compound can be achieved through various established and innovative synthetic methodologies. A common approach involves the modification of precursors to 2,3-diaminopyridine (B105623) or the direct functionalization of the diaminopyridine core.